GC7 Sulfate is derived from the synthesis of N1-guanyl-1,7-diaminoheptane, often obtained through chemical reactions involving guanidine derivatives. It is classified as a small molecule inhibitor specifically targeting Deoxyhypusine Synthase. The compound is recognized under the CAS number 150333-69-0 and is available from various chemical suppliers for research purposes.
The synthesis of GC7 Sulfate typically involves several steps:
Technical details regarding the specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. For instance, reactions are often conducted in solvents like methanol or dimethyl sulfoxide at controlled temperatures to prevent decomposition of sensitive intermediates .
The molecular structure of GC7 Sulfate can be represented as follows:
The structure features a heptane backbone with two amino groups and a guanidine moiety, which contributes to its biological activity. The sulfate group enhances solubility in aqueous environments, facilitating its use in biological assays .
GC7 Sulfate primarily acts as an inhibitor of Deoxyhypusine Synthase. The inhibition mechanism involves competitive binding to the enzyme's active site, preventing the conversion of deoxyhypusine to hypusine on eukaryotic initiation factor 5A. This inhibition disrupts normal protein synthesis pathways.
Key reactions include:
This reaction has been studied using various biochemical assays to quantify the inhibitory effects on enzyme activity .
The mechanism of action for GC7 Sulfate involves its binding affinity to Deoxyhypusine Synthase. Studies utilizing molecular dynamics simulations have shown that GC7 binds within the active site of the enzyme, forming specific interactions that stabilize its presence while preventing substrate access. This binding results in decreased hypusination levels in cells treated with GC7.
Data from experimental studies indicate that GC7 effectively reduces hypusination in various cell types, including dendritic cells, by interfering with the expression of proteins dependent on this modification .
Relevant analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of GC7 Sulfate .
GC7 Sulfate is primarily used in research settings to study the role of hypusination in cellular processes. Its applications include:
GC7 Sulfate (CAS No. 150417-90-6) is the sulfate salt form of N^1-guanyl-1,7-diaminoheptane (GC7), a synthetic polyamine analog specifically engineered to inhibit deoxyhypusine synthase (DHPS). Its molecular formula is C₈H₂₂N₄O₄S, with a molecular weight of 270.35 g/mol. The compound features a linear heptane diamine backbone terminating in a guanidino group (–C(NH)NH₂) at one end and an amino group (–NH₂) at the other, with the sulfate counterion enhancing its solubility and stability under physiological conditions [3] [4] [6].
The systematic IUPAC name is N^1-{7-[(diaminomethylidene)amino]heptyl}guanidine sulfate, though it is predominantly recognized in scientific literature by its trivial designations GC7 or GC7 Sulfate. Alternative synonyms include:
Physicochemical Properties:GC7 Sulfate manifests as a white to off-white crystalline solid with high hygroscopicity. It exhibits exceptional water solubility (3–5 mg/mL, equivalent to 11.10–18.49 mM) but remains insoluble in dimethyl sulfoxide (DMSO) and ethanol. This solubility profile necessitates aqueous stock solutions for in vitro applications, with stability maintained at 4°C for short-term storage or –80°C for long-term preservation [3] [5] [6].
Structural Activity Relationship:The inhibitory potency of GC7 arises from its structural mimicry of spermidine—the natural DHPS substrate. Key features include:
Table 1: Physicochemical Profile of GC7 Sulfate
Property | Specification |
---|---|
CAS Number | 150417-90-6 |
Molecular Formula | C₈H₂₂N₄O₄S |
Molecular Weight | 270.35 g/mol |
Chemical Structure | H₂N–(CH₂)₇–N=C(NH)NH₂ · H₂SO₄ |
Solubility (Water) | 3–5 mg/mL (11.10–18.49 mM) |
Stability | -80°C (long-term); 4°C (short-term) |
Spectral Data (SMILES) | NC(NCCCCCCCN)=N.O=S(O)(=O)=O |
GC7 emerged in the early 1990s from systematic efforts to design spermidine analogs capable of disrupting polyamine-dependent cellular processes. Initial screening identified N^1-guanyl-1,7-diaminoheptane as a potent inhibitor of DHPS—the enzyme catalyzing the initial step of hypusine biosynthesis in eukaryotic initiation factor 5A (eIF5A) [1] [7]. Its development was propelled by three key discoveries:
Mechanistic Validation (1993–2000): Jakus et al. demonstrated that GC7 competitively inhibits DHPS by occupying the spermidine-binding pocket, preventing aminobutyl group transfer to eIF5A. Seminal studies confirmed its ability to block eIF5A hypusination in mammalian cells at micromolar concentrations (IC₅₀ ≈ 1–5 μM), arresting cell cycle progression in the G1/S phase [1] [4].
Oncological Applications (2000–2014): Research pivoted to cancer therapeutics when high-throughput analyses revealed DHPS overexpression in aggressive neuroblastomas. In 2014, Cell Oncology published landmark evidence that GC7 inhibits MYCN-amplified neuroblastoma proliferation via p21/Rb pathway induction—independent of chemotherapy resistance status. This established DHPS as a biomarker for poor prognosis and GC7 as a targeted inhibitor [1].
Structural Optimization (2020–Present): Advanced computational studies using metadynamics simulations compared GC7 binding in human versus archaeal DHPS. These revealed lower binding stability in archaeal enzymes due to divergent active-site residues, guiding efforts to enhance human selectivity. Current research focuses on derivatizing GC7 to improve bioavailability and reduce off-target effects [2].
Table 2: Key Milestones in GC7 Development
Year | Milestone | Significance |
---|---|---|
1993 | Synthesis of spermidine analogs | Identification of GC7 as lead compound |
1996 | Cell cycle arrest in neuroblastoma models | Validation of cytostatic mechanism |
2014 | Correlation of DHPS with neuroblastoma prognosis | Clinical relevance established |
2020 | Metadynamics simulation of DHPS-GC7 binding | Rational design for enhanced specificity |
Hypusination represents a uniquely conserved post-translational modification essential for eIF5A functionality. This two-step enzymatic pathway—catalyzed solely by DHPS and deoxyhypusine hydroxylase (DOHH)—modifies a specific lysine residue (Lys50 in humans) to generate hypusine [N^ε-(4-amino-2-hydroxybutyl)lysine]. The process is non-redundant: no alternative modification compensates for hypusination loss, and CRISPR knockout of DHPS is embryonically lethal in mammals [1] [4] [7].
Mechanistic Insights:
Biological Functions of Hypusinated eIF5A:
Pathway Interdependencies:Hypusination intersects with pivotal signaling networks:
Table 3: The Hypusination Pathway: Components and Functions
Component | Function | Effect of GC7 Inhibition |
---|---|---|
Deoxyhypusine synthase (DHPS) | Transfers aminobutyl group from spermidine to eIF5A | Competitive inhibition → blocked deoxyhypusine formation |
eIF5A (Lys50) | Hypusination substrate; translation elongation factor | Inactive non-hypusinated eIF5A accumulates |
Deoxyhypusine hydroxylase (DOHH) | Hydroxylates deoxyhypusine to hypusine | Indirect inactivation (no substrate) |
Hypusinated eIF5A | Resolves ribosomal stalling; regulates mRNA translation | Loss of function → proteome imbalance |
Conclusion:GC7 Sulfate exemplifies a mechanistically precise inhibitor targeting a singular post-translational modification with systemic repercussions. Its utility extends from oncology to neuroscience, underscoring the centrality of hypusination in eukaryotic cell homeostasis. Ongoing optimization seeks to leverage its unique mechanism for therapeutic applications beyond preclinical models.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7